molecular formula C20H23BrN2O3S B216244 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B216244
M. Wt: 451.4 g/mol
InChI Key: ZUSZZHJSLQDVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the sulfonamide class of compounds and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide have been studied extensively. It has been shown to reduce inflammation and pain in animal models, indicating its potential use as an anti-inflammatory and analgesic agent. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its potential use in the treatment of cancer makes it a promising candidate for studying the mechanisms of cancer growth and development.
One of the limitations of using 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, the development of novel analogs of 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves the reaction of 4-bromoaniline with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of acetic anhydride and triethylamine. The reaction yields the desired compound, which can be purified by column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-10-12-23(13-11-15)27(25,26)19-8-6-18(7-9-19)22-20(24)14-16-2-4-17(21)5-3-16/h2-9,15H,10-14H2,1H3,(H,22,24)

InChI Key

ZUSZZHJSLQDVPN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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